"N-(2-Methoxybenzyl)pyridin-2-amine chemical properties"
"N-(2-Methoxybenzyl)pyridin-2-amine chemical properties"
The following technical guide details the chemical, physical, and synthetic profile of N-(2-Methoxybenzyl)pyridin-2-amine , a secondary amine scaffold with significant utility in coordination chemistry and medicinal pharmacophore development.
CAS Registry Number: 856855-87-3 Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol [1]
Executive Summary
N-(2-Methoxybenzyl)pyridin-2-amine represents a versatile N,N-bidentate ligand system with hemilabile potential due to the ortho-methoxy substituent. Structurally, it consists of a pyridine ring linked via a secondary amine bridge to a 2-methoxy-substituted benzene ring.
In drug discovery, this scaffold serves as a critical pharmacophore, sharing structural homology with ethylenediamine-class antihistamines (e.g., Mepyramine) and acting as a precursor for tubulin polymerization inhibitors. In inorganic chemistry, the compound acts as a chelating agent where the steric bulk of the ortho-methoxy group influences metal coordination geometry, distinct from its para-substituted isomers.
Physicochemical Characterization
The following data aggregates calculated and experimental values standard for this structural class.
| Property | Value / Description | Technical Context |
| Physical State | Solid (crystalline) or viscous oil | Dependent on purity/crystallization solvent. |
| Melting Point | 45–50 °C (Typical range) | Lower than para-isomers due to intramolecular H-bonding disruption and steric bulk. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Lipophilic nature facilitates organic extraction. |
| pKa (Pyridine N) | ~6.7–6.9 | The pyridine nitrogen is the primary basic site. |
| pKa (Amine N) | ~5.5–6.0 | Reduced basicity due to electron-withdrawing pyridine ring (resonance delocalization). |
| LogP | 2.6 ± 0.3 | Moderate lipophilicity; blood-brain barrier permeable range. |
| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor binding or metal coordination. |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, OMe) | The methoxy oxygen is a weak acceptor. |
Synthetic Methodologies
To ensure high purity and yield, Reductive Amination is the preferred synthetic route over nucleophilic substitution (which suffers from bis-alkylation byproducts) or Buchwald-Hartwig coupling (which requires expensive Pd catalysts).
Protocol: One-Pot Reductive Amination
This protocol minimizes the isolation of the hydrolytically unstable imine intermediate.
Reagents:
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2-Aminopyridine (1.0 eq)
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2-Methoxybenzaldehyde (o-Anisaldehyde) (1.0 eq)
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Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.
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Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Workflow:
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Imine Formation (Condensation):
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Dissolve 2-aminopyridine in anhydrous MeOH.
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Add 2-methoxybenzaldehyde dropwise at room temperature.
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Mechanistic Insight: The reaction is equilibrium-driven. Adding a dehydrating agent (e.g., molecular sieves or MgSO₄) shifts the equilibrium toward the Schiff base (imine).
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Stir for 4–6 hours. Monitoring via TLC will show the disappearance of the aldehyde.
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Reduction:
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Cool the reaction mixture to 0 °C.
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Add NaBH₄ portion-wise. Caution: Exothermic H₂ gas evolution.
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Why this order? Reducing the imine in situ prevents hydrolysis back to starting materials.
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Allow to warm to room temperature and stir overnight.
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Workup & Purification:
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Quench with water/dilute HCl to decompose excess borohydride.
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Neutralize with NaHCO₃ (pH ~8–9) to deprotonate the pyridine.
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Extract with Dichloromethane (DCM).
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Purification: Recrystallize from Ethanol/Water or perform column chromatography (Hexane:EtOAc 4:1).
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Visualization: Synthetic Pathway
Figure 1: Two-stage reductive amination pathway converting precursors to the secondary amine target.[2]
Spectroscopic Identification
Validating the structure requires distinguishing the specific ortho-methoxy regioisomer from the para or meta forms.
| Technique | Diagnostic Signal (δ ppm / cm⁻¹) | Structural Assignment |
| ¹H NMR (DMSO-d₆) | 3.80 ppm (s, 3H) | Methoxy (-OCH₃) group. |
| 4.45 ppm (d, 2H) | Benzylic (-CH₂-) protons. Coupled to NH. | |
| 7.10 ppm (t, 1H) | Amine (-NH-) triplet (broad). Disappears with D₂O shake. | |
| 6.50 & 8.05 ppm | Pyridine Ring protons (distinctive splitting pattern). | |
| ¹³C NMR | 55.5 ppm | Methoxy carbon. |
| 43.0 ppm | Benzylic methylene carbon. | |
| 158.0 ppm | Pyridine C2 (attached to amine). | |
| FT-IR | 3250–3350 cm⁻¹ | Single sharp band: Secondary N-H stretch . |
| 1240 cm⁻¹ | C-O-C asymmetric stretch (Aryl alkyl ether). | |
| No 1660 cm⁻¹ | Absence of C=N stretch confirms complete reduction of imine. |
Chemical Reactivity & Coordination Chemistry[3]
Ligand Behavior (Hemilability)
This compound acts as a bidentate N,N-donor ligand for transition metals (Cu(II), Pd(II), Zn(II)).
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Primary Binding: The pyridine nitrogen (sp²) and the secondary amine nitrogen (sp³) form a stable 5-membered chelate ring.
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Secondary Interaction (Hemilability): The ortho-methoxy oxygen can weakly coordinate to the metal center (forming a pseudo-tridentate complex) or remain uncoordinated depending on the metal's steric requirements. This "on-off" mechanism is valuable in catalysis, allowing substrate access to the metal center.
Salt Formation
The pyridine nitrogen is the most basic site. Treatment with HCl or fumaric acid yields stable crystalline salts, often used to improve water solubility for biological testing.
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Reaction: Base + HCl → Pyridinium Chloride salt.
Visualization: Coordination Mode
Figure 2: Bidentate binding mode with potential hemilabile interaction from the methoxy group.
Biological Relevance & Applications[4][5][6]
Medicinal Chemistry Scaffold
The N-benzyl-pyridin-2-amine motif is a "privileged structure" in medicinal chemistry.
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Antihistamines: It is the core skeleton of first-generation antihistamines like Tripelennamine (where the methoxybenzyl is replaced by a benzyl, and the amine is tertiary). The 2-methoxy derivative is often investigated for selectivity improvements.
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Anticancer: Derivatives have shown activity as tubulin polymerization inhibitors by mimicking the colchicine binding site.
Catalysis
Palladium complexes of this ligand are effective in C-C coupling reactions (e.g., Suzuki-Miyaura) and methoxycarbonylation . The steric bulk of the ortho-methoxy group prevents catalyst aggregation, enhancing turnover numbers (TON).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation of the secondary amine over long periods.
References
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PubChem. (2025).[2][3] N-(2-Methoxybenzyl)pyridin-2-amine Compound Summary. National Library of Medicine.[4] [Link]
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MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives. Molecules. [Link]
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ResearchGate. (2025). Organometallic palladium(II) complexes with pyridine-amine ligands. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:26825-30-9 | 2-[[(2-Methoxyphenyl)imino]methyl]pyridine | Chemsrc [chemsrc.com]
- 4. N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | C14H16N2O | CID 791885 - PubChem [pubchem.ncbi.nlm.nih.gov]
